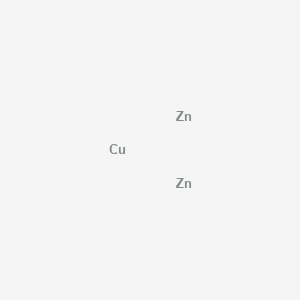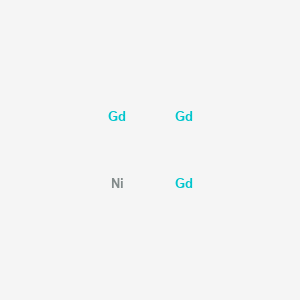
Gadolinium--nickel (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium–nickel (3/1) is a compound consisting of gadolinium and nickel in a 3:1 ratio. Gadolinium is a rare earth element known for its magnetic properties and high neutron absorption cross-section, while nickel is a transition metal with excellent corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique magnetic, structural, and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gadolinium–nickel (3/1) can be synthesized using various methods, including solid-state reactions, sol-gel methods, and electrodeposition. One common method involves mixing gadolinium oxide (Gd₂O₃) and nickel oxide (NiO) in the desired stoichiometric ratio, followed by high-temperature calcination to form the compound. The reaction conditions typically involve temperatures ranging from 800°C to 1200°C in an inert or reducing atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, gadolinium–nickel (3/1) can be produced using high-temperature reduction processes. This involves reducing gadolinium and nickel oxides with hydrogen gas at elevated temperatures. The resulting product is then purified and processed into the desired form, such as powders or thin films, for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Gadolinium–nickel (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Gadolinium–nickel (3/1) can be oxidized to form gadolinium oxide and nickel oxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: The compound can be reduced using hydrogen gas to form metallic gadolinium and nickel.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen for oxidation, and various metal salts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include gadolinium oxide, nickel oxide, and various substituted metal compounds. These products have diverse applications in fields such as catalysis, magnetic materials, and electronic devices .
Applications De Recherche Scientifique
Gadolinium–nickel (3/1) has numerous scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of gadolinium–nickel (3/1) involves its interaction with magnetic fields and its ability to absorb neutrons.
Magnetic Properties: The compound exhibits strong magnetic properties due to the presence of gadolinium, which has unpaired electrons that contribute to its magnetic behavior.
Neutron Absorption: Gadolinium’s high neutron absorption cross-section allows it to capture neutrons effectively, making it valuable in neutron capture therapy and as a shielding material in nuclear reactors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to gadolinium–nickel (3/1) include gadolinium–cobalt (3/1), gadolinium–iron (3/1), and gadolinium–zinc (3/1). These compounds also exhibit unique magnetic and chemical properties due to the presence of gadolinium and the respective transition metal .
Uniqueness
Gadolinium–nickel (3/1) stands out due to its combination of high magnetic susceptibility and excellent chemical stability. Compared to gadolinium–cobalt (3/1), it has better corrosion resistance, making it more suitable for applications in harsh environments. Compared to gadolinium–iron (3/1), it has a higher magnetic moment, making it more effective in magnetic applications .
Conclusion
Gadolinium–nickel (3/1) is a compound with unique magnetic, structural, and chemical properties, making it valuable in various scientific and industrial applications. Its synthesis involves high-temperature reactions, and it undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has numerous applications in chemistry, biology, medicine, and industry, and its mechanism of action involves its interaction with magnetic fields and neutron absorption. Compared to similar compounds, gadolinium–nickel (3/1) offers a unique combination of properties that make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
12024-92-9 |
|---|---|
Formule moléculaire |
Gd3Ni |
Poids moléculaire |
530.4 g/mol |
Nom IUPAC |
gadolinium;nickel |
InChI |
InChI=1S/3Gd.Ni |
Clé InChI |
JGQBRVHIAQOCKD-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Gd].[Gd].[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


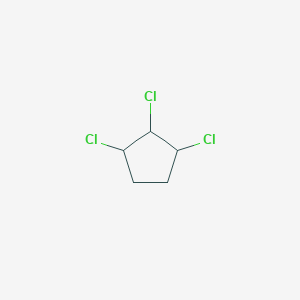
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)


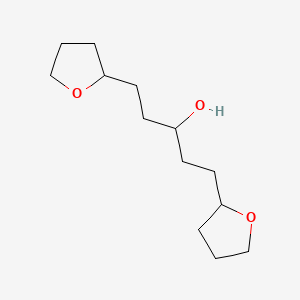

![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
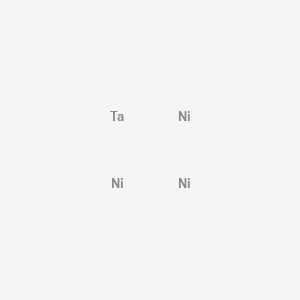
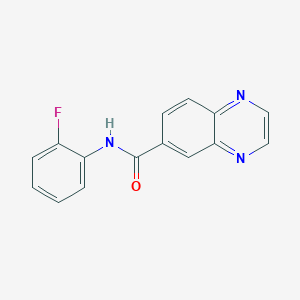
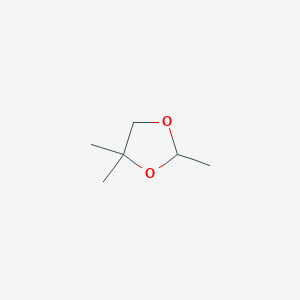

![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)
